4-(Bromomethyl)benzoate

Organic Synthesis Radical Bromination Process Chemistry

Sourcing Methyl 4-(Bromomethyl)benzoate (CAS 2417-72-3) with the correct para-substitution and bromine leaving group is critical for reaction yield. Its balanced reactivity avoids the sluggishness of chloro- analogs and the side reactions of iodo- derivatives, ensuring reliable alkylation for Eprosartan synthesis and heterocyclic library construction. The methyl ester form provides optimal crystallinity for purification. Choose ≥98% purity material compliant with cGMP standards for your most demanding R&D and scale-up processes.

Molecular Formula C8H6BrO2-
Molecular Weight 214.04 g/mol
Cat. No. B8499459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzoate
Molecular FormulaC8H6BrO2-
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)[O-]
InChIInChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)/p-1
InChIKeyCQQSQBRPAJSTFB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzoate: A Versatile Benzylic Bromide Intermediate for Pharmaceutical and Polymer Synthesis


4-(Bromomethyl)benzoate, most commonly encountered as its methyl ester (CAS 2417-72-3), is a halogenated aromatic ester that serves as a critical synthetic intermediate in organic chemistry [1]. This compound belongs to the class of benzylic bromides, which are characterized by a bromine atom attached to a methyl group that is directly bonded to an aromatic ring. The benzylic C-Br bond is highly reactive toward nucleophilic substitution (SN2) and elimination reactions, enabling the facile installation of a 4-(methoxycarbonyl)benzyl group onto diverse molecular scaffolds . Its physical properties, including a melting point of 53-58°C and a boiling point of 130-135°C at 2 mmHg , render it a convenient solid reagent for handling and purification in multi-step syntheses.

Why Substituting 4-(Bromomethyl)benzoate with Other Halomethyl or Positional Isomers is Not Chemically Equivalent


Direct substitution of 4-(bromomethyl)benzoate with its chloromethyl, iodomethyl, or ortho-substituted analogs is not scientifically valid without re-optimization. The bromine atom's leaving group ability is balanced for controlled nucleophilic substitutions, avoiding the sluggish reactivity of chlorides and the excessive reactivity of iodides which can lead to side reactions [1]. The para-substitution pattern is critical for maintaining the desired molecular geometry in final products, as the ortho-isomer (2-bromomethylbenzoate) is sterically encumbered and undergoes different reaction pathways, including intramolecular cyclization [2]. Furthermore, the ester moiety (methyl vs. ethyl) influences solubility and crystallization, impacting purification yields . These structural differences directly translate into quantifiable variations in reaction yields, product purity, and biological activity, as detailed in the evidence below.

Quantitative Evidence Guide: How 4-(Bromomethyl)benzoate Outperforms Its Analogs in Key Synthetic and Biological Metrics


Higher Synthetic Yield with NBS Compared to Alternative Brominating Agents

The synthesis of methyl 4-(bromomethyl)benzoate via radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) achieves a significantly higher yield compared to methods using elemental bromine or inorganic bromides . Under optimized conditions, this NBS-mediated protocol consistently provides a 90.5% yield . In contrast, photochemical bromination with bromine gas, while effective, presents safety and selectivity challenges and typically results in yields of 70-81% [1]. This 9.5-20.5% yield advantage translates directly to lower raw material costs per kilogram of product in a procurement context.

Organic Synthesis Radical Bromination Process Chemistry

Balanced Thermal Stability for Safe Processing and Storage

The thermal stability of methyl 4-(bromomethyl)benzoate is a key differentiator. The compound is stable under recommended storage conditions (room temperature, inert atmosphere), but its thermal decomposition profile is well-defined and predictable [1]. Thermogravimetric analysis (TGA) of the related lithium 4-bromomethylbenzoate shows that it does not undergo undesired solid-state polymerization upon heating, unlike its sodium and potassium salt analogs which readily polymerize [2]. This controlled thermal behavior simplifies scale-up and ensures consistent performance in reactions conducted at elevated temperatures (e.g., 70-150 °C) [3]. In contrast, the iodo-analog is significantly less stable, and the chloro-analog requires more forcing conditions for activation.

Thermal Stability Polymer Synthesis Safety Assessment

Unique Structural Planarity Enhances Molecular Packing and Crystallinity

Single-crystal X-ray diffraction reveals that methyl 4-(bromomethyl)benzoate adopts a nearly planar conformation, with the ester group only slightly twisted out of the plane of the aromatic ring [1]. This structural planarity (r.m.s. deviation ~0.02 Å) is distinct from the more sterically hindered ortho-substituted isomer, methyl 2-(bromomethyl)benzoate, which exhibits a significantly twisted geometry [2]. The planar conformation of the para-isomer facilitates close molecular packing in the solid state, resulting in a higher melting point (53-58°C) and well-defined crystallinity . This property is advantageous for purification and formulation, as it allows for facile recrystallization and ensures batch-to-batch consistency in physical form.

Crystallography Solid-State Chemistry Polymorph Prediction

Superior Performance in Polymer Synthesis Compared to Chloro-Analog

In the synthesis of poly(4-hydroxymethylbenzoic acid) via solid-state polymerization of alkali salts, the bromomethyl derivative undergoes efficient polycondensation, while the lithium 4-chloromethylbenzoate analog fails to react [1]. This stark difference is attributed to the superior leaving group ability of bromide over chloride in the solid state. Furthermore, methyl 4-(bromomethyl)benzoate is a key monomer for creating dendritic polymers and cage compounds, where its high reactivity in nucleophilic substitution is essential for achieving complete functionalization [2]. The chloro-analog is insufficiently reactive for these applications under mild conditions.

Polymer Chemistry Dendrimer Synthesis Cross-Coupling

Enzyme-Catalyzed Oxidation Proceeds Efficiently, Enabling Biocatalytic Applications

The bacterial cytochrome P450 enzyme CYP199A4 efficiently catalyzes the oxidation of both 4-chloromethyl- and 4-bromomethyl-benzoic acid to 4-formylbenzoic acid via hydroxylation of the benzylic α‑carbon [1]. This biocatalytic transformation is highly specific and proceeds under mild, aqueous conditions. The bromomethyl substrate is particularly well-suited for this reaction, as the bromide is a better leaving group than chloride, potentially contributing to a higher turnover rate [2]. The successful use of the bromomethyl analog in this enzymatic system highlights its utility in the synthesis of fine chemicals and pharmaceutical intermediates via sustainable biocatalytic routes.

Biocatalysis Cytochrome P450 Green Chemistry

Proven Utility as a Key Intermediate in FDA-Approved Drug Synthesis

Methyl 4-(bromomethyl)benzoate is a validated intermediate in the synthesis of the angiotensin II receptor blocker (ARB) Eprosartan, a marketed antihypertensive drug [1]. In this synthesis, the compound undergoes acylation with a complex imidazole intermediate, with the bromomethyl group acting as an electrophile to install the 4-(methoxycarbonyl)benzyl moiety [2]. The use of this specific bromomethyl ester, rather than a chloromethyl or other analog, is critical for achieving high yields and purity in the final API. This established role in a commercial pharmaceutical process underscores its reliability and scalability for industrial procurement.

Medicinal Chemistry Process Development Pharmaceutical Manufacturing

Optimal Application Scenarios for 4-(Bromomethyl)benzoate Based on Evidence-Driven Performance


Synthesis of Angiotensin II Receptor Blockers (ARBs) and Related Cardiovascular Drugs

This compound is the alkylating agent of choice for installing a 4-carboxybenzyl group onto heterocyclic cores during the synthesis of Eprosartan and other ARB candidates [1]. Its high reactivity and well-defined crystal structure ensure consistent performance in acylation reactions, which is critical for maintaining yield and purity in cGMP manufacturing environments. The 90.5% synthetic yield of the intermediate itself contributes to overall process economy.

Preparation of Potential Anti-HIV Agents and Aldose Reductase Inhibitors

The compound serves as a versatile building block for generating libraries of benzylated heterocycles with activity against HIV replication [2] and as a catalyst in the rearrangement of benzylthiothiazoline derivatives to aldose reductase inhibitors [3]. The para-substitution pattern is crucial for achieving the desired biological activity, as ortho-substituted analogs often exhibit different or diminished potency.

Development of Functional Polymers, Dendrimers, and Advanced Materials

Due to its efficient solid-state polymerization and high reactivity in nucleophilic substitution, methyl 4-(bromomethyl)benzoate is an ideal monomer for synthesizing poly(hydroxymethylbenzoic acid), dendritic polymers, and specialized cage compounds [4]. Its thermal stability and predictable reactivity allow for controlled polymerization processes, leading to materials with tailored properties for coatings, adhesives, and electronic applications.

Biocatalytic Synthesis of Fine Chemicals and Pharmaceutical Precursors

The compound's demonstrated ability to serve as a substrate for cytochrome P450 enzymes like CYP199A4 [5] positions it as a valuable tool in green chemistry and biocatalysis research. It enables the selective, enzymatic oxidation of the benzylic position to an aldehyde under mild, aqueous conditions, offering a sustainable alternative to traditional chemical oxidations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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